N,N'-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide: is a synthetic organic compound that belongs to the class of pyridine dicarboxamides. This compound is characterized by the presence of two nitrophenyl groups attached to the pyridine ring through amide linkages.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide typically involves the condensation reaction between pyridine-2,6-dicarboxylic acid or its derivatives and 4-nitroaniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for N,N’-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques such as recrystallization or chromatography to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Coordination: The compound can form coordination complexes with metal ions, where the pyridine nitrogen and amide oxygen atoms act as ligands.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Coordination: Metal salts such as copper(II) acetate or nickel(II) chloride in an appropriate solvent.
Major Products:
Reduction: N,N’-bis(4-aminophenyl)pyridine-2,6-dicarboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coordination: Metal complexes with varying stoichiometries and geometries.
Wissenschaftliche Forschungsanwendungen
N,N’-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide has several scientific research applications:
Coordination Chemistry: It is used as a ligand to form coordination complexes with transition metals, which are studied for their structural and catalytic properties.
Material Science: The compound and its derivatives are investigated for their potential use in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound’s ability to form complexes with metal ions makes it a candidate for studying metalloenzyme models and their mechanisms.
Wirkmechanismus
The mechanism by which N,N’-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine nitrogen and amide oxygen atoms act as donor sites, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as oxidation or reduction. The compound’s structure allows it to stabilize reactive intermediates, making it an effective ligand in catalysis .
Vergleich Mit ähnlichen Verbindungen
- N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide
- N,N’-bis(2-hydroxyphenyl)pyridine-2,6-dicarboxamide
- N,N’-bis(4-aminophenyl)pyridine-2,6-dicarboxamide
Comparison:
- N,N’-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide is unique due to the presence of nitro groups, which can be further modified through reduction or substitution reactions, providing versatility in chemical synthesis.
- N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide has pyridyl groups that enhance its ability to form coordination complexes with a wider range of metal ions.
- N,N’-bis(2-hydroxyphenyl)pyridine-2,6-dicarboxamide contains hydroxyl groups that can participate in hydrogen bonding, affecting its solubility and reactivity.
- N,N’-bis(4-aminophenyl)pyridine-2,6-dicarboxamide has amino groups that can act as nucleophiles, making it useful in further synthetic modifications .
Eigenschaften
Molekularformel |
C19H13N5O6 |
---|---|
Molekulargewicht |
407.3 g/mol |
IUPAC-Name |
2-N,6-N-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C19H13N5O6/c25-18(20-12-4-8-14(9-5-12)23(27)28)16-2-1-3-17(22-16)19(26)21-13-6-10-15(11-7-13)24(29)30/h1-11H,(H,20,25)(H,21,26) |
InChI-Schlüssel |
MGVCXKGITHCUPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.